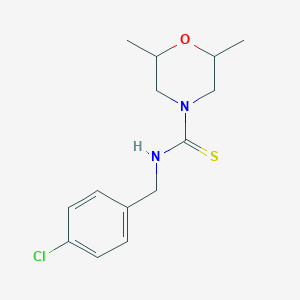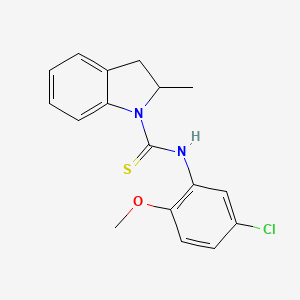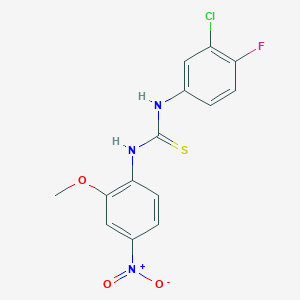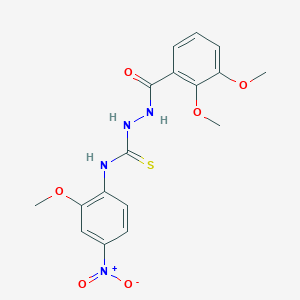
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as SN-38, is a potent cytotoxic drug used in cancer treatment. It is a derivative of irinotecan, which is an FDA-approved chemotherapy drug used for the treatment of colorectal cancer.
Mécanisme D'action
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide exerts its anti-cancer effects primarily through the inhibition of topoisomerase I. Topoisomerase I is responsible for relieving the torsional strain that occurs during DNA replication and transcription. N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide binds to the enzyme and prevents it from releasing the DNA strand, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to have potent anti-cancer effects in a variety of cancer types, including colorectal, lung, and breast cancer. It has also been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels required for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide has several advantages for use in lab experiments. It is a potent cytotoxic agent, making it useful for studying the effects of DNA damage on cell viability. It is also well-studied, with a large body of literature available on its mechanism of action and anti-cancer effects.
However, N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide also has some limitations. It is highly toxic, requiring careful handling and disposal. It is also expensive, making it difficult to use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide. One area of interest is the development of new formulations that can improve its solubility and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide, allowing for more personalized cancer treatment. Finally, there is interest in exploring the potential of N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide in combination with other anti-cancer agents, with the goal of improving treatment outcomes.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of topoisomerase I, an enzyme required for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,6-dimethylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-10-8-17(9-11(2)18-10)14(19)16-7-12-3-5-13(15)6-4-12/h3-6,10-11H,7-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSVHGUYUPYWQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2,6-dimethylmorpholine-4-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4118604.png)




![diethyl 3-methyl-5-[({2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118636.png)
![N-ethyl-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4118650.png)
![methyl 6-methyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4118652.png)

![methyl 2-[({[4-(trifluoromethoxy)phenyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4118669.png)
![ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4118677.png)
![N-(tetrahydro-2-furanylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4118683.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4118695.png)
![2-[2-(4-methyl-2-nitrophenoxy)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4118697.png)